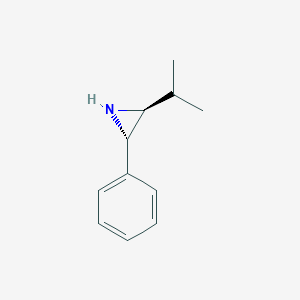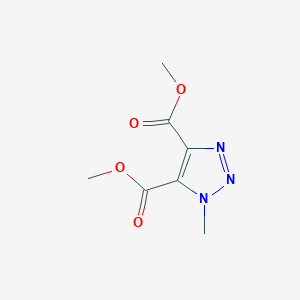
trans-(Dl)-4,4a,5,6,7,8,8a,9-octahydro-5-propyl-1H-pyrazolo(3,4-g)quinoline 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- is a chemical compound with the molecular formula C13H23Cl2N3 and a molecular weight of 292.2 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
The synthesis of 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- involves several stepsThe reaction conditions often include the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher efficiency and purity.
Análisis De Reacciones Químicas
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- can be compared with other similar compounds, such as:
1H-Pyrazolo(3,4-g)quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazoloquinoline ring.
Quinoline derivatives: These compounds have a similar quinoline core but lack the pyrazole ring.
Pyrazole derivatives: These compounds contain the pyrazole ring but differ in the other structural components.
The uniqueness of 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, trans-(±)- lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
74196-94-4 |
|---|---|
Fórmula molecular |
C13H23Cl2N3 |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride |
InChI |
InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m1../s1 |
Clave InChI |
GJIGRGIGKHPYTK-OWVUFADGSA-N |
SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl |
SMILES isomérico |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl.Cl |
SMILES canónico |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl |
| 74196-94-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)

![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)



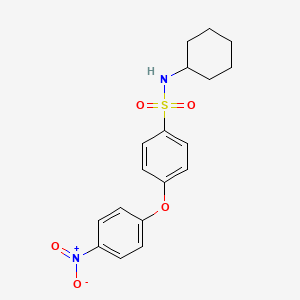
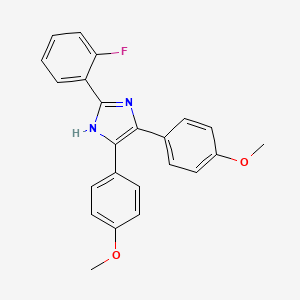
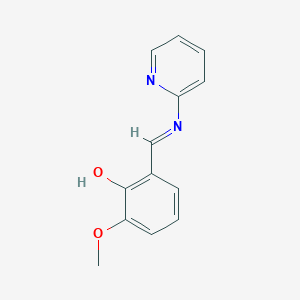
![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)

